Trimethylphenylphosphonium iodide

Descripción general

Descripción

It is a white crystalline solid that is soluble in water, alcohols, and chlorinated solvents . This compound is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Métodos De Preparación

Trimethylphenylphosphonium iodide can be synthesized through a two-step process:

Reaction of phenyltrimethylphosphine with iodine: Phenyltrimethylphosphine reacts with iodine to form phenyltrimethylphosphonium iodide.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Trimethylphenylphosphonium iodide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Formation of ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction.

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and the major products formed depend on the specific reaction conditions and substrates involved.

Aplicaciones Científicas De Investigación

Organic Synthesis

Trimethylphenylphosphonium iodide is widely utilized as a reagent in organic synthesis, facilitating the formation of complex organic molecules. Its applications include:

- Synthesis of Phosphonium Salts : It serves as a precursor for synthesizing various phosphonium salts, which are essential intermediates in organic reactions. For instance, the combination of this compound with carbonyl compounds leads to the formation of ylides, which are crucial for the Wittig reaction—a key method for synthesizing alkenes .

- Functional Group Transformations : The compound is involved in nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles. This property is useful in creating diverse functional groups from simple precursors.

Catalysis

This compound acts as an effective catalyst in several organic reactions:

- Nucleophilic Catalysis : It enhances the efficiency of nucleophilic additions to electrophiles. For example, in the presence of this compound, reactions between aldehydes and maleimides yield high enantiomeric excesses and improved yields compared to reactions without it .

- Cross-Coupling Reactions : It plays a significant role in palladium-catalyzed cross-coupling reactions such as Suzuki and Miyaura couplings. The presence of this compound can significantly increase the reaction yields and rates .

Biological Studies

The compound's biological applications are noteworthy:

- Mitochondrial Targeting : this compound derivatives have been shown to effectively target mitochondria due to their positive charge, which facilitates their accumulation within these organelles. This property is exploited in drug delivery systems aimed at enhancing therapeutic efficacy against mitochondrial-related diseases .

- Cytotoxicity Studies : Research indicates that modifications to the phenyl groups can reduce cytotoxicity while maintaining biological activity, making these compounds valuable for developing safer therapeutic agents .

Material Science

In material science, this compound contributes to the development of advanced materials:

- Polymer Synthesis : It is used in polymerization processes to create functionalized polymers with specific properties. The incorporation of phosphonium salts into polymer matrices can enhance thermal stability and chemical resistance.

- Nanomaterials : The compound's ability to act as a precursor for various nanomaterials has been explored, particularly in the context of creating nanoscale devices with tailored functionalities.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Synthesis of phosphonium salts; Wittig reaction intermediates |

| Catalysis | Nucleophilic catalysis; Suzuki and Miyaura cross-coupling reactions |

| Biological Studies | Mitochondrial targeting; cytotoxicity reduction in drug design |

| Material Science | Polymer synthesis; development of nanomaterials |

Case Study Example

A notable study demonstrated the use of this compound in synthesizing α-alkoxymethyl phosphonium salts via a one-pot method using PPh3/I2 at room temperature. This method yielded high product diversity and efficiency (70–91%) while avoiding toxic reagents typically associated with similar syntheses . Such advancements highlight its potential for broader applications in organic synthesis.

Mecanismo De Acción

The mechanism by which trimethylphenylphosphonium iodide exerts its effects involves the formation of reactive intermediates, such as ylides. These intermediates can participate in various chemical reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparación Con Compuestos Similares

Trimethylphenylphosphonium iodide can be compared with other similar compounds, such as:

Methyltriphenylphosphonium iodide: This compound has a similar structure but with three phenyl groups instead of one.

Trimethylsulfonium iodide: This compound has a sulfur atom instead of phosphorus and is used in similar types of reactions.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can catalyze, making it a valuable reagent in organic chemistry.

Actividad Biológica

Trimethylphenylphosphonium iodide (TMPPI) is a phosphonium salt that has garnered attention for its biological activity, particularly in cancer research and mitochondrial targeting. This article delves into the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

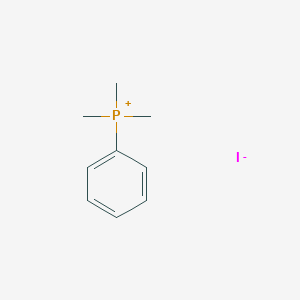

Chemical Structure and Properties

This compound is characterized by its trimethylated phosphonium center attached to a phenyl group, with iodide as the counterion. This structure imparts unique solubility and reactivity properties, making it suitable for various biological applications.

1. Mitochondrial Targeting

TMPPI and its derivatives are known for their ability to target mitochondria selectively. This targeting is attributed to the positive charge of the phosphonium ion, which facilitates accumulation within the negatively charged mitochondrial matrix. Research indicates that TMPPI can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

2. Cytotoxicity Against Cancer Cells

Studies have demonstrated that TMPPI exhibits significant cytotoxic effects against various cancer cell lines, including breast carcinoma (T-47D and MCF-7). The compound's mechanism involves interference with mitochondrial bioenergetics, leading to cell death at low micromolar concentrations. For example, one study reported GI50 values indicating pronounced cytotoxicity in T-47D cells .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of TMPPI derivatives against several cancer cell lines. It was found that compounds containing TMPPI showed IC50 values less than 10 µM in sensitive cell lines, indicating strong potential for therapeutic use . The presence of hydrophobic alkyl chains in some derivatives enhanced their cytotoxicity through improved mitochondrial accumulation.

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanistic pathways through which TMPPI induces apoptosis. The study utilized flow cytometry to analyze cell cycle arrest and ROS production. Results indicated that TMPPI treatment led to significant G0/G1 phase arrest and increased ROS levels, which are critical indicators of oxidative stress-induced cell death .

Comparative Analysis of Biological Activity

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| TMPPI | T-47D | <10 | Mitochondrial dysfunction |

| Dodecyl-TPP | MCF-7 | 250 | Membrane potential disruption |

| Alkyl-TPP | Melanoma | Varies | Increased oxidative stress |

Propiedades

IUPAC Name |

trimethyl(phenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLUORERPKHEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326795 | |

| Record name | trimethyl(phenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-21-6, 1006-01-5 | |

| Record name | trimethyl(phenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural studies on Trimethylphenylphosphonium iodide and its derivatives?

A1: The structural studies on this compound and (p-dimethylaminophenyl)trimethylphosphonium iodide at 100K provide valuable insights into the influence of substituents on the trimethylphosphonium group []. Specifically, the research highlights the planar conformation of the amino group in the p-dimethylamino-substituted compound and the presence of short C-H...I distances in both structures, which are shorter than the sum of van der Waals radii. These findings contribute to a deeper understanding of the molecular geometry and potential intermolecular interactions of these compounds.

Q2: How is this compound used to study mitochondria?

A2: this compound, labeled with ¹⁴C, serves as a probe to estimate the protonmotive force (Δp) across the inner membrane of muscle mitochondria []. The distribution of this lipophilic cation across the membrane is influenced by the electrical potential, allowing researchers to calculate Δp based on its concentration gradient. This technique, combined with oxygen consumption measurements, provides valuable information about mitochondrial membrane potential and conductance, crucial parameters for understanding cellular energy production and overall mitochondrial function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.